Cas no 201228-22-0 (trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid)

Technical Introduction: trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. Its trans-configuration and defined stereochemistry make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds. The Cbz group offers selective deprotection under mild conditions, enabling controlled modifications. The ethyl substituent enhances lipophilicity, potentially improving membrane permeability in drug design. This compound is suited for peptide coupling reactions and asymmetric synthesis, serving as a versatile building block in medicinal chemistry and materials science. Its stability and well-characterized reactivity profile facilitate reproducible results in complex synthetic pathways.
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid structure
201228-22-0 structure
Product name:trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
CAS No:201228-22-0
MF:C15H18NO4-
Molecular Weight:276.308
CID:3884787
PubChem ID:129392122

trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, trans-
    • 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, (3R,4R)-rel-
    • (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid
    • trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
    • Rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid
    • 201228-22-0
    • インチ: InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1
    • InChIKey: LKPALAXKZXXURJ-STQMWFEESA-N

計算された属性

  • 精确分子量: 277.13140809Da
  • 同位素质量: 277.13140809Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 352
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • XLogP3: 2.1

trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7052003-2.5g
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0
2.5g
$2014.0 2023-07-07
TRC
B412047-10mg
(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid
201228-22-0
10mg
$ 190.00 2023-04-18
Enamine
EN300-7052003-1.0g
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0
1.0g
$1029.0 2023-07-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA819-100mg
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0 95%
100mg
¥779.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA819-100.0mg
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0 95%
100.0mg
¥779.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA819-250mg
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0 95%
250mg
¥1035.0 2024-04-22
Enamine
EN300-7052003-10.0g
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0
10.0g
$4421.0 2023-07-07
TRC
B412047-100mg
(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid
201228-22-0
100mg
$ 1745.00 2023-04-18
Enamine
EN300-7052003-0.25g
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0
0.25g
$946.0 2023-07-07
Enamine
EN300-7052003-0.5g
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
201228-22-0
0.5g
$987.0 2023-07-07

trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid 関連文献

trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acidに関する追加情報

trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: A Comprehensive Overview

The compound trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (CAS No. 201228-22-0) is a highly specialized organic molecule with significant applications in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyloxy carbonyl group and an ethyl group, along with a carboxylic acid moiety. The trans configuration refers to the spatial arrangement of these substituents, which plays a critical role in determining the compound's physical and chemical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as asymmetric catalysis and microwave-assisted reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material synthesis. For instance, the benzyloxy carbonyl group has been shown to enhance the stability and bioavailability of certain pharmaceutical compounds, making it a valuable component in drug design.

In terms of pharmacological applications, trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has demonstrated potential as a precursor for bioactive molecules. Its structure allows for easy modification, enabling researchers to explore its role in various therapeutic areas such as anti-inflammatory agents, antiviral drugs, and anticancer compounds. Recent studies have highlighted its ability to modulate key cellular pathways, making it a promising candidate for further investigation.

From a materials science perspective, this compound exhibits interesting properties that make it suitable for advanced materials development. Its pyrrolidine ring contributes to its flexibility and reactivity, while the carboxylic acid group provides opportunities for functionalization. Researchers have explored its use in polymer synthesis, where it serves as a building block for creating high-performance polymers with tailored mechanical and thermal properties.

The synthesis of trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid involves a series of well-defined steps that ensure high precision and control over the final product. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by selective substitution to introduce the benzyloxy carbonyl and ethyl groups. The use of modern analytical techniques such as NMR spectroscopy and mass spectrometry has greatly facilitated the characterization of this compound, ensuring its purity and structural integrity.

Looking ahead, the continued exploration of this compound's properties is expected to unlock new possibilities across multiple disciplines. Its versatility as both a pharmaceutical precursor and a materials building block positions it as a key molecule in future research endeavors. As advancements in synthetic methods and analytical techniques continue to evolve, the potential applications of trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid are likely to expand further, solidifying its role as an essential component in modern chemistry.

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